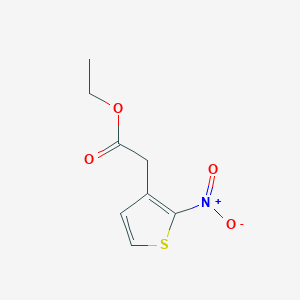

Ethyl 2-nitrothiophene-3-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-nitrothiophen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-2-13-7(10)5-6-3-4-14-8(6)9(11)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAYDTNLTCAJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-nitrothiophene-3-acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary source of information for the synthesis and subsequent reactions of Ethyl 2-nitrothiophene-3-acetate detailed in this guide is a retracted scientific publication.[1][2][3] While this document is compiled to fulfill the request for a technical guide based on available information, the retraction of the source article raises serious concerns about the validity and reliability of the experimental data and protocols. Users are strongly advised to exercise extreme caution and independently verify all information before attempting any experimental work based on this guide.

Chemical Structure and Identification

This compound is a substituted thiophene derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. Due to its likely transient nature in multi-step syntheses, dedicated entries in major chemical databases like PubChem or a specific CAS number have not been readily identified in the public domain.

Chemical Structure:

The chemical structure of this compound is characterized by a thiophene ring substituted with a nitro group at the 2-position and an ethyl acetate group at the 3-position.

Molecular Formula: C₈H₉NO₄S

Canonical SMILES: CCOC(=O)CC1=C(SC=C1)--INVALID-LINK--[O-]

** IUPAC Name:** ethyl 2-(2-nitrothiophen-3-yl)acetate

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available, likely due to its use as an unisolated intermediate. The following table summarizes the kind of data that would be relevant for this compound.

| Property | Value | Reference |

| Molecular Weight | 215.23 g/mol | Calculated |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

| ¹H NMR | Not Reported | - |

| ¹³C NMR | Not Reported | - |

| IR Spectroscopy | Not Reported | - |

| Mass Spectrometry | Not Reported | - |

Synthesis and Subsequent Reactions

This compound is synthesized and subsequently used as a precursor for the formation of other heterocyclic structures. The reaction pathway involves the reduction of the nitro group to an amine, followed by intramolecular cyclization.

Synthetic Pathway Overview

The overall synthetic route starting from the precursor to this compound is depicted below.

Caption: Synthetic pathway from Ethyl thiophene-3-acetate.

Experimental Protocols

The following experimental protocols are based on information inferred from a retracted publication and should be treated with caution.[1][4]

Step 1: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible method would involve the nitration of Ethyl thiophene-3-acetate. The reaction would likely be carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid, or acetyl nitrate, in an appropriate organic solvent at a controlled temperature.

Step 2: Reduction of this compound to Ethyl 2-aminothiophene-3-acetate

The reduction of the nitro group to an amine is a common transformation in organic synthesis. The retracted paper suggests the use of a Chitosan-ZnO-α-Fe₂O₃ hybrid nanocatalyst for this step.[1]

-

Reaction Mixture: A solution of this compound in a suitable solvent.

-

Catalyst: Chitosan-ZnO-α-Fe₂O₃ nanocatalyst.

-

Procedure: The reaction is likely carried out by stirring the reaction mixture in the presence of the catalyst under a hydrogen atmosphere or using a hydrogen source like sodium borohydride. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the catalyst would be removed by filtration, and the solvent evaporated to yield the crude product, which may be purified by column chromatography.

Step 3: Intramolecular Cyclization to 4,6-dihydrothieno[2,3-b]pyrrol-5-one

The final step is the intramolecular cyclization of Ethyl 2-aminothiophene-3-acetate to form the tricyclic product.

-

Reaction Conditions: This cyclization is likely promoted by heating the Ethyl 2-aminothiophene-3-acetate, possibly in the presence of a base or acid catalyst, to facilitate the intramolecular amide bond formation with the elimination of ethanol.

-

Work-up: The product, 4,6-dihydrothieno[2,3-b]pyrrol-5-one, would be isolated and purified using standard techniques such as recrystallization or column chromatography.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of the starting material to the characterization of the final products.

Caption: Experimental workflow for synthesis and analysis.

Applications in Research and Drug Development

Thiophene-based compounds are of significant interest in medicinal chemistry and materials science. The 2-aminothiophene scaffold, in particular, is a common building block for the synthesis of compounds with a wide range of biological activities. The synthesis of 4,6-dihydrothieno[2,3-b]pyrrol-5-one from this compound provides access to a novel heterocyclic system that could be further functionalized to create libraries of compounds for screening in drug discovery programs. The thieno[2,3-b]pyrrole core is an isostere of indole, a privileged scaffold in medicinal chemistry, suggesting that derivatives of this system may exhibit interesting biological properties.

Conclusion

This compound is a valuable, albeit likely transient, intermediate in the synthesis of more complex heterocyclic molecules. While a detailed and verified experimental protocol for its synthesis and characterization is currently lacking in the peer-reviewed literature due to the retraction of a key publication, the synthetic pathway outlined provides a logical route for its formation and subsequent transformation. Researchers interested in this and related compounds are strongly encouraged to perform their own route validation and thorough characterization of all intermediates and final products. The development of robust and reproducible synthetic methods for this and similar thiophene derivatives will be crucial for exploring their potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of Substituted Thiophenes, with a Focus on Ethyl 2-nitrothiophene-3-acetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available information regarding the physical properties of Ethyl 2-nitrothiophene-3-acetate. Due to the limited availability of experimental data for this specific compound in surveyed chemical literature and databases, this guide also presents a representative experimental protocol for the synthesis of a structurally related thiophene derivative. Furthermore, it discusses the general biological activities associated with the nitrothiophene class of compounds.

Section 1: Physical and Chemical Properties of this compound

A comprehensive search of scientific literature and chemical databases did not yield experimental data for the physical properties of this compound. This suggests that the compound is not widely characterized. For the benefit of researchers, the following table summarizes the unavailable quantitative data.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

| Solubility | Not Available |

| Appearance | Not Available |

Section 2: Synthesis of Substituted Thiophenes

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol is adapted from established methodologies for the Gewald three-component reaction.[3]

Materials:

-

Ethyl cyanoacetate

-

Acetophenone (or another suitable ketone)

-

Elemental sulfur

-

A suitable base (e.g., diethylamine, morpholine, or piperidine)[1]

-

Absolute ethanol

Procedure:

-

In a round-bottom flask, dissolve ethyl cyanoacetate (0.1 mol) and the selected ketone (e.g., acetophenone, 0.1 mol) in absolute ethanol (150 ml).

-

To this solution, add elemental sulfur powder (0.1 mol) and the basic catalyst (20 ml).

-

Heat the reaction mixture to a temperature between 55-65 °C for approximately 2 hours, with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture in a refrigerator overnight.

-

The precipitated product is then collected by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain the purified ethyl 2-aminothiophene derivative.

Experimental Workflow

Section 3: Biological Activity of Nitrothiophene Derivatives

Specific biological data for this compound is not documented in the available literature. However, the broader class of nitrothiophene compounds has been investigated for various pharmacological activities.

Nitrothiophenes often act as prodrugs, particularly in antimicrobial applications.[4][5] Their mechanism of action can involve the enzymatic reduction of the nitro group by nitroreductases present in target organisms, such as Mycobacterium tuberculosis.[4][5] This reduction can lead to the release of reactive nitrogen species, including nitric oxide, which is toxic to the cells.[4][5] Another proposed mechanism of action for some nitrothiophenes involves nucleophilic attack by intracellular thiols on the thiophene ring, which can be enhanced by the electron-withdrawing nitro group.[6][7][8] This can lead to the formation of stable complexes or the displacement of leaving groups, ultimately disrupting cellular function.[6][7]

Generalized Mechanism of Action for Nitrothiophene Prodrugs

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-nitrothiophene-3-acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the available information on Ethyl 2-nitrothiophene-3-acetate and related compounds. It is intended for a scientific audience and should be used for informational purposes only. The synthesis and handling of chemical compounds should only be undertaken by trained professionals in a controlled laboratory setting.

Executive Summary

This compound is a niche research chemical for which there is a notable scarcity of publicly available data. A specific CAS number for this compound has not been identified in common chemical databases. Its existence is confirmed by at least one mention in the scientific literature in the context of its synthesis. This guide provides an in-depth analysis of the available information on this compound, its synthesis, and the broader context of nitrothiophene derivatives, which are of significant interest in medicinal chemistry and drug development. Due to the limited specific data on the title compound, this guide also includes information on the synthesis of the key precursor, 2-nitrothiophene, and the biological activities of various nitrothiophene derivatives to provide a comprehensive resource for researchers.

Chemical Identity and Properties

As of the date of this document, a specific CAS number for this compound has not been found in major chemical registration databases. This suggests that the compound is not widely commercially available and has primarily been synthesized for research purposes.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Nitrothiophene | 609-40-5 | C4H3NO2S | 129.14 | 44-45 | 225 |

| Ethyl thiophene-3-acetate | 37784-63-7 | C8H10O2S | 170.23 | Not available | 118-120 @ 15 mmHg |

Data for this table was compiled from various chemical supplier and database sources.

Synthesis of this compound

The synthesis of this compound has been described in the context of a (now retracted) research article. The synthetic pathway, as depicted in the publication, is presented below. It is important to note that the retraction of the article may raise concerns about the validity of the reported methods and findings.

General Experimental Protocol for the Nitration of Thiophenes

While a specific, validated protocol for the synthesis of this compound is not available, a general procedure for the nitration of thiophene to produce 2-nitrothiophene is well-established. This method can serve as a starting point for the development of a synthesis for the title compound.

A common method involves the use of fuming nitric acid in a mixture of acetic anhydride and glacial acetic acid. The reaction is typically performed at low temperatures to control the exothermic nitration and to minimize the formation of byproducts.

A representative, but not specific, experimental workflow is outlined below:

Biological Activity of Nitrothiophene Derivatives

Nitrothiophene-containing compounds have garnered significant interest in the field of drug discovery due to their diverse biological activities. These compounds are being investigated for a range of therapeutic applications.

Antimicrobial Activity

A number of studies have demonstrated the antibacterial and antifungal properties of nitrothiophene derivatives. The nitro group is often crucial for their mechanism of action, which can involve the generation of reactive nitrogen species within the microbial cell, leading to cellular damage and death.

A proposed mechanism of action for some nitrothiophenes involves nucleophilic attack by intracellular thiols, such as those in cysteine-containing enzymes, on the thiophene ring. This can lead to the inactivation of essential enzymes and disruption of cellular processes.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Nitrothiophene Derivatives

| Compound | Organism | MIC (µg/mL) |

| 2-chloro-3,5-dinitrothiophene | E. coli | 1.56 |

| 2-bromo-3,5-dinitrothiophene | E. coli | 3.12 |

| 2,4-dinitrothiophene | E. coli | 12.5 |

| 2-nitrothiophene | E. coli | >100 |

This data is illustrative and based on published literature.[1]

Other Potential Therapeutic Applications

Beyond antimicrobial activity, nitroaromatic compounds, including nitrothiophenes, are being explored for other therapeutic uses. Their ability to undergo bioreduction in hypoxic (low oxygen) environments has made them attractive candidates for the development of hypoxia-activated prodrugs for cancer therapy. The general principle is that the nitro group is reduced to a cytotoxic species preferentially in the low-oxygen environment of solid tumors.

Conclusion for Researchers and Drug Development Professionals

This compound remains a compound of research interest with limited available data. The lack of a CAS number and detailed published experimental protocols presents a challenge for researchers. However, the known synthetic routes to the precursor 2-nitrothiophene and the general reactivity of thiophenes provide a solid foundation for its synthesis.

For drug development professionals, the broader class of nitrothiophenes continues to be a promising area of investigation. Their diverse biological activities, particularly as antimicrobial and potential anticancer agents, warrant further exploration. The development of new nitrothiophene derivatives, such as this compound, could lead to the discovery of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a library of such compounds to establish structure-activity relationships and identify lead candidates for further development. The potential for these compounds to act as prodrugs, activated by specific cellular conditions, is a particularly exciting avenue for targeted therapies.

References

Ethyl 2-nitrothiophene-3-acetate molecular weight

An In-depth Technical Guide to Ethyl 2-nitrothiophene-3-acetate

This technical guide provides a comprehensive overview of this compound, a thiophene derivative of interest to researchers and professionals in drug development and organic synthesis. Due to its role as a key intermediate in the synthesis of various biologically active molecules, understanding its properties and synthetic pathways is crucial. This document outlines its physicochemical characteristics, detailed experimental protocols for its synthesis and subsequent reactions, and a visualization of its synthetic pathway.

Chemical Properties and Data

This compound is a substituted thiophene compound. While specific experimental data for this molecule is not widely available in public databases, its fundamental properties can be reliably calculated based on its molecular structure. These calculated values provide a strong foundation for its use in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄S | Calculated |

| Molecular Weight | 215.23 g/mol | Calculated[1][2] |

| IUPAC Name | Ethyl 2-(2-nitrothiophen-3-yl)acetate | Nomenclature |

| CAS Number | Not available | - |

| Physical State | Solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (Predicted) | - |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nitration of Ethyl thiophene-3-acetate. This compound serves as a valuable intermediate, for instance, in the synthesis of Ethyl 2-aminothiophene-3-acetate, a precursor for various bioactive compounds.

Synthesis of this compound

This protocol is based on established methods for the nitration of thiophene derivatives.

Materials:

-

Ethyl thiophene-3-acetate

-

Acetic anhydride

-

Fuming nitric acid (or a mixture of concentrated nitric and sulfuric acids)

-

Ice

-

Sodium bicarbonate solution

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Ethyl thiophene-3-acetate in acetic anhydride in a round-bottom flask.

-

Cool the mixture in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at a low temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Reduction to Ethyl 2-aminothiophene-3-acetate

This protocol outlines the reduction of the nitro group to an amine, a common transformation in organic synthesis.

Materials:

-

This compound

-

Reducing agent (e.g., tin(II) chloride dihydrate, iron powder in acidic medium, or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., ethanol, ethyl acetate, or acetic acid)

-

Sodium bicarbonate solution

-

Organic solvent for extraction

-

Anhydrous sodium sulfate

Procedure using Tin(II) Chloride:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Basify the mixture with a saturated sodium bicarbonate solution until a precipitate of tin salts forms.

-

Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield Ethyl 2-aminothiophene-3-acetate.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow from the starting material to the final amino compound, highlighting the key intermediate, this compound.

Caption: Synthetic pathway of Ethyl 2-aminothiophene-3-acetate.

Potential Applications in Drug Development

Thiophene derivatives are a well-established class of compounds in medicinal chemistry, with applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. The amino group in Ethyl 2-aminothiophene-3-acetate serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. The introduction of a nitro group, as in this compound, is a critical step in functionalizing the thiophene ring for the development of novel therapeutics.

References

An In-depth Technical Guide to Ethyl 2-nitrothiophene-3-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-nitrothiophene-3-acetate, a heterocyclic compound with significant potential as a synthetic intermediate in the field of medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its nomenclature, predicted physicochemical properties, plausible synthetic routes, and its prospective role in the development of novel therapeutics. The methodologies and data presented are based on established chemical principles and information available for structurally related compounds.

Nomenclature and Structure

The compound in focus is commonly referred to as this compound. Based on the systematic nomenclature for substituted heterocycles, its IUPAC name is predicted to be ethyl 2-(2-nitrothiophen-3-yl)acetate . The structure consists of a thiophene ring substituted with a nitro group at the C2 position and an ethyl acetate group at the C3 position.

Physicochemical Properties

Due to the absence of experimentally determined data, the following physicochemical properties have been computationally predicted. These values serve as a useful estimation for research and experimental design.

| Property | Predicted Value |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 91.9 Ų |

| Monoisotopic Mass | 215.02523 g/mol |

Data is computationally generated and should be used as an estimate.

Synthesis of this compound

The proposed synthesis is a one-step electrophilic nitration of the thiophene ring.

Caption: Proposed synthetic pathway for this compound.

This protocol is a generalized procedure adapted from standard methods for the nitration of thiophene.[2][3] Researchers should perform small-scale trials to optimize reaction conditions.

-

Preparation of Nitrating Mixture: In a flask maintained at 0-10°C, cautiously add fuming nitric acid (1.2 equivalents) dropwise to a solution of acetic anhydride (5-10 equivalents). Stir the mixture for 15-30 minutes at this temperature.

-

Reaction Setup: Dissolve ethyl 2-(thiophen-3-yl)acetate (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel. Cool the solution to 0°C.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of ethyl 2-(thiophen-3-yl)acetate, ensuring the internal temperature does not exceed 10°C. A color change to light brown is typically observed. The appearance of a darker red color may indicate oxidation byproducts.[2]

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring. The product may precipitate as a solid or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Utility in Drug Development: A Versatile Intermediate

Nitroaromatic compounds, particularly nitrothiophenes, are crucial intermediates in the synthesis of pharmaceuticals.[3] The primary utility of this compound lies in its potential for chemical modification, most notably the reduction of the nitro group to an amine. This transformation yields Ethyl 2-aminothiophene-3-acetate, a highly valuable scaffold in medicinal chemistry.

The conversion of the nitro group to a primary amine is a fundamental step that opens up a vast number of synthetic possibilities for creating diverse molecular libraries.

Caption: Transformation of this compound into valuable drug scaffolds.

This generalized protocol is based on standard methods for the reduction of aromatic nitro compounds.

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or ethyl acetate.

-

Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂) (3-5 equivalents) in concentrated hydrochloric acid, or conduct catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Conditions: If using SnCl₂, the reaction is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is stirred at room temperature under hydrogen pressure.

-

Monitoring and Work-up: Monitor the reaction by TLC. For the SnCl₂ method, cool the reaction, make it basic with a concentrated NaOH or NaHCO₃ solution, and extract the product with an organic solvent. For hydrogenation, filter off the catalyst and concentrate the filtrate.

-

Purification: The crude Ethyl 2-aminothiophene-3-acetate can be purified by column chromatography or recrystallization to yield the desired product.

The 2-aminothiophene core is a "privileged structure" in medicinal chemistry, found in a wide range of biologically active molecules.[4] Derivatives of 2-aminothiophenes have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Agents [5]

-

Anti-inflammatory Drugs [6]

-

Anticancer Therapeutics

-

Positive Allosteric Modulators of Receptors such as the GLP-1R for diabetes treatment.[7]

-

Kinase Inhibitors

The Ethyl 2-aminothiophene-3-acetate derived from the title compound is a prime starting material for synthesizing complex heterocyclic systems like thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.[5]

Predicted Spectroscopic Data

While experimental spectra are not available, the following table outlines the expected spectroscopic characteristics based on the structure of this compound.

| Spectroscopy | Predicted Signals / Bands |

| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -OCH₂CH₃ ) ~3.8 (s, 2H, -CH₂ COOEt) ~4.2 (q, 2H, -OCH₂ CH₃) ~7.2-7.8 (d, 1H, Thiophene H-4 or H-5) ~7.5-8.0 (d, 1H, Thiophene H-4 or H-5) |

| ¹³C NMR | δ (ppm): ~14 (-OCH₂C H₃) ~35 (-C H₂COOEt) ~62 (-OC H₂CH₃) ~125-145 (Thiophene ring carbons) ~168 (-C =O) |

| IR | ν (cm⁻¹): ~1735 (C=O stretch, ester) ~1520 & 1340 (Asymmetric & Symmetric NO₂ stretch) ~1200 (C-O stretch, ester) |

Predicted values are estimates and may vary from experimental results.

Conclusion

This compound represents a promising, though underexplored, chemical entity. Its true value lies in its potential as a synthetic intermediate. The straightforward conversion to Ethyl 2-aminothiophene-3-acetate provides a gateway to a rich area of medicinal chemistry, enabling the synthesis of diverse heterocyclic compounds with potential therapeutic applications. This guide provides researchers and drug development professionals with a foundational understanding of its properties, synthesis, and significant potential as a building block for the discovery of novel drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-nitrothiophene-3-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for Ethyl 2-nitrothiophene-3-acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document provides a comprehensive, theoretically sound, multi-step synthetic approach. The proposed synthesis leverages established and versatile reactions in heterocyclic chemistry, including the Gewald aminothiophene synthesis, a Sandmeyer-type reaction for the introduction of the nitro group, and standard functional group transformations. This guide provides detailed, step-by-step experimental protocols, quantitative data tables for reaction parameters, and logical workflow diagrams to aid researchers in the practical synthesis of the target compound.

Introduction

Thiophene and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group and an acetate moiety onto the thiophene ring, as in this compound, can significantly influence the molecule's electronic properties and biological activity, making it a valuable target for synthesis and further investigation. This guide details a rational and feasible synthetic route, beginning with readily available starting materials and employing well-documented chemical transformations.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process, commencing with the construction of a substituted thiophene ring via the Gewald reaction. This is followed by the conversion of the amine functionality to a nitro group and the transformation of a nitrile group into the desired ethyl ester.

The overall proposed reaction scheme is as follows:

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocols

This initial step involves the construction of the thiophene ring using the Gewald aminothiophene synthesis.[1][2][3]

Reaction: Pyruvaldehyde dimethyl acetal + Ethyl cyanoacetate + Sulfur → Ethyl 2-amino-4-methylthiophene-3-carboxylate

Experimental Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl cyanoacetate (0.1 mol, 11.31 g) and pyruvaldehyde dimethyl acetal (0.1 mol, 11.81 g) in 100 mL of absolute ethanol.

-

To this solution, add elemental sulfur (0.1 mol, 3.21 g).

-

With stirring, add morpholine (0.1 mol, 8.71 g) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven at 50 °C.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Table 1: Reactant Quantities for Gewald Reaction

| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| Ethyl Cyanoacetate | 113.12 | 0.1 | 11.31 | 10.1 |

| Pyruvaldehyde dimethyl acetal | 118.13 | 0.1 | 11.81 | 11.5 |

| Sulfur | 32.07 | 0.1 | 3.21 | - |

| Morpholine | 87.12 | 0.1 | 8.71 | 8.7 |

| Ethanol (solvent) | 46.07 | - | - | 100 |

This step converts the 2-amino group to a 2-nitro group via a diazotization reaction followed by treatment with sodium nitrite in the presence of a copper catalyst.

Reaction: Ethyl 2-amino-4-methylthiophene-3-carboxylate → Ethyl 2-nitro-4-methylthiophene-3-carboxylate

Experimental Procedure:

-

In a 500 mL beaker, dissolve Ethyl 2-amino-4-methylthiophene-3-carboxylate (0.05 mol, 9.96 g) in a mixture of concentrated sulfuric acid (20 mL) and water (50 mL) with cooling in an ice-salt bath to maintain the temperature below 5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (0.06 mol, 4.14 g) in 20 mL of water.

-

Add the sodium nitrite solution dropwise to the stirred thiophene solution, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate 1 L flask, prepare a solution of sodium nitrite (0.1 mol, 6.9 g) and copper(I) oxide (1 g) in 100 mL of water.

-

Slowly add the cold diazonium salt solution to the stirred copper/nitrite solution. A vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Table 2: Reactant Quantities for Sandmeyer-type Reaction

| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 199.26 | 0.05 | 9.96 | - |

| Sodium Nitrite (diazotization) | 69.00 | 0.06 | 4.14 | - |

| Concentrated Sulfuric Acid | 98.08 | - | - | 20 |

| Sodium Nitrite (nitration) | 69.00 | 0.1 | 6.9 | - |

| Copper(I) Oxide | 143.09 | - | 1.0 | - |

A direct and selective introduction of an acetate group at the 3-position of 2-nitrothiophene is challenging. A plausible, albeit longer, route involves the oxidation of the 4-methyl group to a carboxylic acid, followed by decarboxylation. A more direct, yet speculative, approach would involve a C-H activation strategy, which is an advancing field in organic synthesis. For the purpose of this guide, a hypothetical direct C-H activation/acetoxylation protocol is presented as a potential research direction, while acknowledging its speculative nature.

Hypothetical Direct C-H Acetoxylation (Advanced Research Protocol):

This proposed method is based on modern C-H functionalization methodologies and would require significant optimization.

Reaction: 2-Nitrothiophene + Ethyl bromoacetate → this compound

Experimental Procedure:

-

To a sealed reaction vessel, add 2-nitrothiophene (10 mmol, 1.29 g).

-

Add a palladium catalyst, such as Pd(OAc)₂ (5 mol%, 0.11 g), and a suitable ligand, for example, a phosphine or N-heterocyclic carbene ligand (10 mol%).

-

Add a base, such as potassium carbonate (20 mmol, 2.76 g).

-

Add ethyl bromoacetate (15 mmol, 2.50 g, 1.66 mL).

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20 mL).

-

De-gas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 100-140 °C for 24-48 hours, monitoring by GC-MS or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Table 3: Reactant Quantities for Hypothetical C-H Acetoxylation

| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) |

| 2-Nitrothiophene | 129.14 | 10 | 1.29 | - |

| Ethyl Bromoacetate | 167.00 | 15 | 2.50 | 1.66 |

| Pd(OAc)₂ | 224.50 | 0.5 | 0.11 | - |

| K₂CO₃ | 138.21 | 20 | 2.76 | - |

| DMF (solvent) | 73.09 | - | - | 20 |

Data Presentation

Table 4: Summary of Expected Yields and Physical Properties

| Compound | Step | Expected Yield (%) | Physical State | Melting Point (°C) |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 1 | 60-75 | Crystalline Solid | ~90-95 |

| Ethyl 2-nitro-4-methylthiophene-3-carboxylate | 2 | 40-55 | Oil or Low-Melting Solid | N/A |

| This compound | 3/4 | (Variable) | Oil | N/A |

Note: Yields are estimates and will depend on reaction optimization. Physical properties are based on structurally similar compounds.

Logical Workflow Diagram

Figure 2: Experimental workflow for the proposed synthesis.

Conclusion

This technical guide presents a plausible and detailed synthetic route for this compound. While a direct literature precedent is scarce, the proposed pathway is grounded in well-established synthetic methodologies. The initial construction of the thiophene ring via the Gewald reaction is a robust and high-yielding process. The subsequent functional group manipulations, while requiring careful execution, are standard procedures in organic synthesis. The final, hypothetical C-H activation step represents a modern and potentially more efficient, though currently speculative, approach that warrants further investigation. Researchers and drug development professionals can use this guide as a foundational blueprint for the synthesis and future exploration of this and related nitrothiophene derivatives. It is recommended that each step be carefully optimized and characterized to ensure the desired outcomes.

References

Spectroscopic Analysis of Nitroaromatic Acetates: A Technical Guide

Introduction

Ethyl 2-(3-nitrophenyl)acetate is an organic compound of interest in synthetic chemistry, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. Accurate structural elucidation and purity assessment are paramount, necessitating the use of various spectroscopic techniques. This document provides a summary of the available spectroscopic data (NMR, IR, MS) for Ethyl 2-(3-nitrophenyl)acetate and outlines the general experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for Ethyl 2-(3-nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(3-nitrophenyl)acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | Triplet (t) | 3H | -CH₃ (Ethyl group) |

| 3.68 | Singlet (s) | 2H | -CH₂- (Methylene bridge) |

| 4.60 | Quartet (q) | 2H | -O-CH₂- (Ethyl group) |

| 6.50 - 6.70 | Multiplet (m) | 3H | Aromatic protons |

| 7.09 | Doublet of doublets (dd) | 1H | Aromatic proton |

| Solvent: CDCl₃, Frequency: 250 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(3-nitrophenyl)acetate

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: Specific ¹³C NMR data for the 3-nitro isomer was not found in the reviewed sources. Analysis of isomers suggests peaks for the ethyl group carbons would appear around 14 ppm (-CH₃) and 61 ppm (-O-CH₂-), the methylene bridge carbon around 40-45 ppm, the carbonyl carbon around 170 ppm, and the aromatic carbons between 120-150 ppm.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Ethyl 2-(3-nitrophenyl)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Note: Specific IR data for the 3-nitro isomer was not found. For related nitroaromatic esters, characteristic peaks are expected for: C-H stretching (aromatic and aliphatic) around 3100-2850 cm⁻¹, C=O stretching (ester) around 1735 cm⁻¹, N=O stretching (nitro group) as two bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), and C-O stretching around 1200 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Ethyl 2-(3-nitrophenyl)acetate

| m/z | Fragmentation |

| Data not available |

Note: Specific MS data for the 3-nitro isomer was not found. The molecular ion peak [M]⁺ would be expected at m/z = 209. Common fragmentation patterns for similar compounds involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the nitro group (-NO₂).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound like Ethyl 2-(3-nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The spectrum is recorded on an NMR spectrometer (e.g., 250 MHz or higher). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-nitrothiophene-3-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-nitrothiophene-3-acetate, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the compound's structural features and the known solubility of related molecules. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility, along with a schematic for its synthesis.

Core Concepts: Predicting Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. This compound possesses both polar and non-polar characteristics. The thiophene ring and the ethyl acetate group contribute to its organic, relatively non-polar nature, while the nitro group introduces significant polarity.

Based on the general solubility of thiophene and its derivatives, this compound is expected to be sparingly soluble in water.[1] Thiophene itself is insoluble in water but soluble in organic solvents like ethanol and ether.[1][2] Esters of low molecular weight can exhibit some water solubility due to hydrogen bonding with water molecules.[3][4] However, the overall size of the this compound molecule likely limits its aqueous solubility.

Conversely, it is anticipated to exhibit good solubility in a range of common organic solvents. Esters are frequently used as organic solvents themselves, indicating their compatibility with a wide array of organic compounds.[5] The presence of the thiophene ring further suggests solubility in aromatic and other non-polar to moderately polar organic solvents.

Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents. These predictions are based on the analysis of its chemical structure and the known solubility of analogous compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The nitro and ester groups can engage in hydrogen bonding with protic solvents. However, the non-polar thiophene ring and ethyl group may limit solubility, particularly in water. Solubility is expected to be higher in alcohols than in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | The polar nature of both the solute and the solvent, driven by dipole-dipole interactions, should facilitate dissolution. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble | While the thiophene ring has some aromatic character favoring interaction with toluene, the highly polar nitro group will likely hinder solubility in non-polar aliphatic solvents like hexane. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

Experimental Protocols

Given the absence of definitive quantitative data, the following experimental protocols are provided as a guide for researchers to determine the precise solubility of this compound.

Synthesis of this compound

A general synthesis for this compound involves the nitration of an appropriate thiophene precursor. The following diagram illustrates a plausible synthetic route.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method or another appropriate analytical technique.

-

Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.

Conclusion

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. organic chemistry - Ester as a solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]

Ethyl 2-nitrothiophene-3-acetate stability and storage

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-nitrothiophene-3-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Understanding its stability and establishing appropriate storage conditions are critical for ensuring its quality, purity, and suitability for use in research and drug development. This guide provides a comprehensive overview of the known and inferred stability of this compound, outlines recommended storage and handling procedures, and details experimental protocols for its stability assessment based on established principles for nitroaromatic compounds and international guidelines.

Introduction

The stability of a chemical compound is its ability to resist chemical change or decomposition. For a versatile synthetic intermediate like this compound, maintaining chemical integrity is paramount. Degradation can lead to the formation of impurities, which may compromise the yield and purity of subsequent synthetic steps and potentially introduce toxic byproducts. This document serves as a technical resource for professionals working with this compound, providing guidance on its stability profile, proper storage, and methods for empirical stability determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and potential for degradation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| Appearance | Pale yellow to yellow crystalline powder |

| Melting Point | Approximately 65-68 °C |

| Solubility | Soluble in most organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water. |

| Chemical Structure |

Stability Profile

Direct quantitative stability data for this compound is not extensively available in published literature. However, a robust stability profile can be inferred from the chemical nature of nitroaromatic compounds, the reactivity of the thiophene ring, and general principles of chemical stability.

Thermal Stability

Aromatic nitro compounds are known for their potential thermal instability, which can be influenced by the number and position of nitro groups and other substituents.[1][2] The presence of impurities can significantly lower the decomposition temperature of nitro compounds.[3] While some nitrogen-rich heterocyclic esters have shown thermal stability up to 250 °C, it is crucial to handle nitroaromatic compounds with caution, as rapid heating or shock can pose an explosion risk.[4][5]

Photostability

Nitroaromatic compounds can undergo photochemical degradation upon exposure to UV light.[6][7][8][9] The degradation mechanism may involve the formation of reactive species that can lead to a variety of degradation products. It is therefore recommended to protect this compound from light.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-nitrothiophene-3-acetic acid and ethanol. The rate of hydrolysis is expected to be pH-dependent.

Oxidative and Reductive Stability

The nitro group makes the thiophene ring electron-deficient and generally resistant to oxidative degradation.[10][11][12] However, the nitro group itself is susceptible to reduction, which is a common transformation for nitroaromatic compounds and can be initiated by various reducing agents or certain biological systems.[13][14]

A summary of the inferred stability of this compound is presented in Table 2.

Table 2: Inferred Stability of this compound

| Condition | Inferred Stability and Potential Degradation Pathways |

| Elevated Temperature | Potentially unstable. Risk of exothermic decomposition, especially in the presence of impurities. Decomposition may be autocatalytic.[3] |

| Light (UV/Visible) | Susceptible to photodegradation.[6][7][8][9] Potential for complex degradation pathways. |

| pH (Aqueous) | Prone to hydrolysis of the ester group, especially at non-neutral pH. |

| Oxidizing Agents | The nitroaromatic system is generally resistant to oxidation.[10][11][12] |

| Reducing Agents | The nitro group is susceptible to reduction to form the corresponding amine or intermediate nitroso and hydroxylamino species.[13][14] |

| Incompatible Materials | Strong bases (may catalyze decomposition and hydrolysis), strong acids (may catalyze hydrolysis), and strong reducing agents. |

Recommended Storage and Handling

Based on the inferred stability profile, the following storage and handling procedures are recommended to maintain the quality and safety of this compound.

Storage Conditions

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended, analogous to the storage advice for the parent compound, 2-nitrothiophene.[6]

-

Light: Store in a light-resistant container to prevent photodegradation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.

-

Container: Use a well-sealed, non-reactive container, such as an amber glass bottle.

Handling

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust.

-

Keep away from heat, sparks, and open flames.

-

Segregate from incompatible materials such as strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[15][16]

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study followed by a long-term stability study under ICH (International Council for Harmonisation) recommended conditions is advised.[10][11][13][14]

Forced Degradation Study

The purpose of a forced degradation study is to identify potential degradation products and establish a stability-indicating analytical method.

Protocol:

-

Preparation of Samples: Prepare solutions or suspensions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (see section 5.3). Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks. LC-MS can be used to identify the mass of degradation products.

Long-Term and Accelerated Stability Study

This study provides data to establish a re-test period or shelf life.

Protocol:

-

Batch Selection: Use at least three primary batches of this compound.[10][11]

-

Storage Conditions: Store the samples in the proposed long-term storage containers under the following conditions as per ICH Q1A(R2) guidelines:[10][11]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Tests: At each time point, test for appearance, assay, and degradation products using a validated stability-indicating method.

Stability-Indicating Analytical Method

A reverse-phase HPLC method is generally suitable for monitoring the stability of small organic molecules.

Recommended HPLC Method Parameters (starting point for development):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control and peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

This method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Caption: A logical workflow for conducting stability studies on this compound.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions.

Caption: Plausible degradation pathways for this compound.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its potential stability can be derived from the principles of organic chemistry and the behavior of analogous nitroaromatic compounds. This guide provides a framework for its safe storage, handling, and a systematic approach to empirically determining its stability profile. For critical applications, especially in drug development, it is imperative to conduct thorough stability studies as outlined to ensure the quality and safety of the material.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]

- 3. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Nitrothiophene | 609-40-5 | FN15217 | Biosynth [biosynth.com]

- 7. 2-Nitrothiophene | 609-40-5 | Benchchem [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. database.ich.org [database.ich.org]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. 5-Nitrothiophene-2-boronic acid pinacol ester | C10H14BNO4S | CID 53398604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 14. 4-NITRO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | 24647-78-7 [m.chemicalbook.com]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. OTFT performance of air-stable ester-functionalized polythiophenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling Ethyl 2-nitrothiophene-3-acetate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Ethyl 2-nitrothiophene-3-acetate, a thiophene derivative of interest. This guide details its synthesis, physicochemical properties, and potential biological significance, drawing from available scientific literature and patent documentation.

Synthesis and Discovery

This compound is a synthetic organic compound that has been prepared through the nitration of ethyl thiophene-3-acetate. One documented method involves the reaction of ethyl thiophene-3-acetate with ammonium nitrate in the presence of trifluoroacetic anhydride in chloroform at 0°C. An alternative approach utilizes the reaction of 2-nitrothiophene with ethyl chloroacetate in dry tetrahydrofuran (THF) at -50°C, with potassium-t-butoxide serving as a base.[1][2]

While the discovery of this specific molecule is not attributed to a single breakthrough moment, its synthesis is rooted in established methodologies for the modification of thiophene rings, a common scaffold in medicinal chemistry.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound have been described in both patent literature and scientific articles. Below are summaries of the key methodologies.

Method A: Nitration of Ethyl thiophene-3-acetate

This procedure involves the direct nitration of the thiophene ring.

Materials:

-

Ethyl thiophene-3-acetate

-

Chloroform

-

Trifluoroacetic anhydride

-

Ammonium nitrate

-

Dichloromethane

-

Water

-

Magnesium sulfate

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Ethyl thiophene-3-acetate (10 g, 64.1 mmol) in a mixture of chloroform (90 ml) and trifluoroacetic anhydride (40 ml) and cool the solution to 0°C.

-

Add ammonium nitrate (5.2 g, 64.1 mmol) to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm slowly to room temperature over a period of 2 hours.

-

Cool the reaction mixture in an ice bath and dilute it with dichloromethane (60 ml) and water (50 ml).

-

Separate the aqueous phase and extract it with dichloromethane.

-

Combine the organic fractions and wash them with a saturated brine solution.

-

Dry the organic phase over magnesium sulfate and then evaporate the solvent to yield a red/brown liquid.

-

Purify the crude product by chromatography on silica gel using a hexane/ethyl acetate (4:1) mixture as the eluent to obtain this compound as a red/brown viscous oil.[2]

Method B: Alkylation of 2-Nitrothiophene

This alternative synthesis involves the alkylation of 2-nitrothiophene.

Materials:

-

Potassium-t-butoxide

-

Tetrahydrofuran (THF), dry

-

2-Nitrothiophene

-

Ethyl chloroacetate

-

Aqueous acetic acid

-

Ether

-

Water

-

Brine

Procedure:

-

Dissolve potassium-t-butoxide (1.3 g, 0.0116 mmol) in dry THF (10 mL) and cool the solution to -50°C.

-

Prepare a mixture of 2-nitrothiophene (1.0 g, 0.0077 mmol) and ethyl chloroacetate (0.953 g, 0.0077 mmol) in dry THF (6 mL).

-

Add the mixture of 2-nitrothiophene and ethyl chloroacetate dropwise to the cooled potassium-t-butoxide solution over a period of 10 minutes.

-

Continue stirring the reaction mixture at -50°C for 1 hour.

-

Pour the reaction mixture into aqueous acetic acid (13 mL) and extract the product with ether (2 x 20 mL).

-

Wash the combined ether layers sequentially with water and then with brine (20 mL).[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄S | |

| Molecular Weight | 215.23 g/mol | |

| Appearance | Red/brown viscous oil | [2] |

| Mass Spectrometry (ES) | m/e 216 [M+H]⁺ | [2] |

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively reported, the broader class of nitrothiophene derivatives has attracted significant interest in medicinal chemistry. Nitrothiophenes are known to exhibit a range of biological activities, and their mechanism of action is often linked to the reductive activation of the nitro group within cells.

Substituted nitrothiophenes have been investigated for their potential as:

-

Anticancer agents: Certain thieno[2,3-b]pyrrol-5-one derivatives, synthesized from intermediates like this compound, have shown antioxidant and anticancer potential.[1]

-

Anti-inflammatory agents: Some 2-nitro-3-substituted-amino benzo[b]thiophenes have demonstrated analgesic and anti-inflammatory activities.

-

Antimicrobial agents: The nitro group is a key pharmacophore in several antimicrobial drugs, and nitrothiophenes have been explored for their activity against various pathogens.

The biological activity of these compounds is thought to be influenced by the position of the nitro group and other substituents on the thiophene ring. Further research is needed to elucidate the specific pharmacological profile and potential therapeutic applications of this compound.

Visualizing the Synthesis

To better understand the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the reaction pathways.

Caption: Synthetic pathway for this compound via nitration.

Caption: Synthetic pathway for this compound via alkylation.

References

Theoretical studies on Ethyl 2-nitrothiophene-3-acetate

An In-depth Technical Guide to the Theoretical Study of Ethyl 2-nitrothiophene-3-acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: While experimental data on this compound exists, comprehensive theoretical studies are not widely available in peer-reviewed literature. This technical guide serves as a roadmap for researchers, outlining a robust computational methodology to investigate the structural, electronic, and reactive properties of this compound. By leveraging established quantum chemical techniques applied to analogous nitroaromatic and thiophene systems, this document details the protocols for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Hirshfeld surface analysis. The aim is to provide a framework for predicting the molecule's behavior, guiding future experimental work in drug design and materials science.

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a nitro group (-NO₂) can significantly modulate the electronic properties and biological activity of the thiophene ring, often imparting antimicrobial or anticancer properties.[1] this compound is a functionalized nitrothiophene with potential as a synthetic intermediate for more complex heterocyclic systems. A thorough theoretical understanding of its molecular properties is crucial for predicting its reactivity, stability, and potential biological interactions.

This guide outlines a proposed theoretical investigation of this compound, detailing the computational methods, expected data, and interpretation frameworks based on studies of similar compounds.[2]

Synthesis and Experimental Foundation

A theoretical model is best validated by experimental data. The target compound, this compound, can be synthesized for subsequent spectroscopic and structural characterization.

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound has been reported in the literature.[3] A general protocol involves the nitration of an appropriate thiophene precursor. A plausible synthetic route is outlined below, adapted from standard nitration procedures for thiophene rings.[4][5]

Materials:

-

Ethyl thiophene-3-acetate

-

Fuming nitric acid (HNO₃)

-

Acetic anhydride

-

Glacial acetic acid

-

Dichloroethane (solvent)

-

Ice

Procedure:

-

Dissolve Ethyl thiophene-3-acetate in a mixture of acetic anhydride and glacial acetic acid.

-

Cool the solution to approximately 10°C in an ice bath.

-

Separately, prepare a solution of fuming nitric acid in glacial acetic acid.

-

Add the nitric acid solution dropwise to the stirred thiophene solution, carefully maintaining the temperature below room temperature to prevent over-oxidation.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for two hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting solid, wash thoroughly with ice water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or ethanol.

This synthesized compound can then be characterized using techniques like NMR, FT-IR, and single-crystal X-ray diffraction to provide experimental data for comparison with theoretical calculations.

Proposed Theoretical Investigation Workflow

A comprehensive theoretical study involves a multi-step computational workflow to elucidate different aspects of the molecule's chemical nature.

Caption: Proposed workflow for the theoretical study of this compound.

Computational Methodology

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules. All calculations should be performed using a standard quantum chemistry software package like Gaussian.

-

Method: The B3LYP hybrid functional is recommended as it provides a good balance between accuracy and computational cost for organic molecules.[1][6]

-

Basis Set: The 6-311++G(d,p) basis set is suggested to accurately describe the electronic distribution, including polarization and diffuse functions necessary for anions and non-covalent interactions.

-

Geometry Optimization: The molecular geometry should be fully optimized in the gas phase. A frequency calculation must be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Structural and Electronic Properties

Molecular Geometry

Geometry optimization provides the most stable three-dimensional arrangement of the atoms. The resulting bond lengths, bond angles, and dihedral angles are fundamental for understanding the molecule's conformation and steric properties. The data below is illustrative of expected results for key structural parameters.

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Lengths (Å) | C=O (ester) | 1.21 |

| C-O (ester) | 1.35 | |

| N-O (nitro) | 1.23 | |

| C-S (thiophene) | 1.72 | |

| Bond Angles (°) | O-C-C (ester) | 124.0 |

| O-N-O (nitro) | 125.0 | |

| C-S-C (thiophene) | 92.5 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[7]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[8]

Caption: Interaction between the HOMO of a nucleophile and the LUMO of an electrophile.

The electron density distribution of the HOMO is expected to be localized over the thiophene ring, while the LUMO density will likely be concentrated on the electron-withdrawing nitro group, indicating its role as the primary electrophilic center.

| Parameter | Predicted Value (Illustrative) | Significance |

| EHOMO | -6.8 eV | Electron-donating capability |

| ELUMO | -2.5 eV | Electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | 4.3 eV | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecular surface. It is invaluable for identifying sites of intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro and ester groups.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected near the hydrogen atoms and potentially the sulfur atom.

Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis

For molecules studied in the solid state via X-ray crystallography, Hirshfeld surface analysis provides quantitative and qualitative insights into intermolecular interactions.[9][10] This analysis is performed using software like CrystalExplorer.[11] The surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red.